5-Amino-2-bromonicotinamide

Catalog No.
S15840263
CAS No.
M.F
C6H6BrN3O
M. Wt
216.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-bromonicotinamide

Product Name

5-Amino-2-bromonicotinamide

IUPAC Name

5-amino-2-bromopyridine-3-carboxamide

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

InChI

InChI=1S/C6H6BrN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11)

InChI Key

OXXHOPRXCSLRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Br)N

5-Amino-2-bromonicotinamide is a chemical compound with the molecular formula C6H6BrN3OC_6H_6BrN_3O and a molecular weight of approximately 216.04 g/mol. This compound features a bromine atom at the second position of the pyridine ring and an amino group at the fifth position. It is categorized under brominated nicotinamide derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by its distinct structural features, which include a pyridine ring, an amine functional group, and a bromine substituent.

, particularly those involving nucleophilic substitutions due to the presence of the amino group. The bromine atom at the second position can act as a leaving group, facilitating substitution reactions with nucleophiles. For instance, it can undergo reactions such as:

  • Nucleophilic substitution: The amino group can attack electrophiles, leading to the formation of new C–N bonds.
  • Amination reactions: The compound can be involved in copper-catalyzed amination processes, where selective C–N bond formation occurs at the C-5 position of related pyridine derivatives .

The biological activity of 5-amino-2-bromonicotinamide is significant due to its structural resemblance to nicotinamide, which is essential for various biological processes. Compounds in this class have been investigated for their potential pharmacological effects, including:

  • Antimicrobial properties: Similar compounds have shown activity against various bacterial strains.
  • Anti-inflammatory effects: Certain derivatives exhibit potential in modulating inflammatory pathways.
  • Cancer research: Some studies suggest that brominated nicotinamides may play a role in cancer therapy by targeting specific cellular pathways.

Several synthetic routes have been developed for 5-amino-2-bromonicotinamide. Common methods include:

  • Direct bromination: Starting from nicotinamide, bromination can occur at the 2-position using brominating agents under controlled conditions.
  • Amination of bromo derivatives: Starting from 2-bromo-nicotinic acid or similar compounds, amination can be performed using appropriate amines under catalytic conditions to yield 5-amino-2-bromonicotinamide .
  • Microwave-assisted synthesis: This method employs microwave irradiation to enhance reaction rates and yields during the formation of similar compounds .

5-Amino-2-bromonicotinamide has several notable applications:

  • Pharmaceutical development: Its derivatives are explored for use in drug formulations targeting various diseases, particularly those involving inflammation and infection.
  • Research tools: It serves as a starting material for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical assays: The compound may be utilized in assays to study enzyme interactions or cellular responses due to its structural properties.

Interaction studies involving 5-amino-2-bromonicotinamide focus on its binding affinity and interactions with biological targets such as enzymes and receptors. Research indicates that:

  • The amino group may facilitate hydrogen bonding with biological macromolecules.
  • Bromine substitution can influence lipophilicity and membrane permeability, affecting how the compound interacts with cellular targets.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound and its derivatives.

Several compounds share structural similarities with 5-amino-2-bromonicotinamide, including:

Compound NameCAS NumberSimilarity Index
5-Bromonicotinamide28733-43-90.93
2-Amino-5-bromonicotinic acid52833-94-00.90
Methyl 2-amino-5-bromopyridine-3-carboxylate50735-34-70.85
Ethyl 2-amino-5-bromonicotinate433226-06-30.90

Uniqueness

What distinguishes 5-amino-2-bromonicotinamide from its analogs is primarily its specific positioning of functional groups which enhances its reactivity and biological activity profile. The presence of both an amino group and a bromine atom at defined positions allows it to participate in unique chemical transformations that may not be possible with other similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.96942 g/mol

Monoisotopic Mass

214.96942 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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